molecular formula C22H23BrN2O8 B11605029 Diethyl 2'-amino-5-bromo-6'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Diethyl 2'-amino-5-bromo-6'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B11605029
M. Wt: 523.3 g/mol
InChI Key: WPPDSEZBKJAINY-UHFFFAOYSA-N
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Description

3’,5’-DIETHYL 2’-AMINO-5-BROMO-6’-(2-ETHOXY-2-OXOETHYL)-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3’,5’-DIETHYL 2’-AMINO-5-BROMO-6’-(2-ETHOXY-2-OXOETHYL)-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. Common synthetic routes include:

    Formation of the Indole Nucleus: This can be achieved through various methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Chemical Reactions Analysis

3’,5’-DIETHYL 2’-AMINO-5-BROMO-6’-(2-ETHOXY-2-OXOETHYL)-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

3’,5’-DIETHYL 2’-AMINO-5-BROMO-6’-(2-ETHOXY-2-OXOETHYL)-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’,5’-DIETHYL 2’-AMINO-5-BROMO-6’-(2-ETHOXY-2-OXOETHYL)-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit specific enzymes or modulate receptor activity, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 3’,5’-DIETHYL 2’-AMINO-5-BROMO-6’-(2-ETHOXY-2-OXOETHYL)-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE include other indole derivatives such as:

The uniqueness of 3’,5’-DIETHYL 2’-AMINO-5-BROMO-6’-(2-ETHOXY-2-OXOETHYL)-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE lies in its specific functional groups and the spiro structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H23BrN2O8

Molecular Weight

523.3 g/mol

IUPAC Name

diethyl 2'-amino-5-bromo-6'-(2-ethoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C22H23BrN2O8/c1-4-30-15(26)10-14-16(19(27)31-5-2)22(17(18(24)33-14)20(28)32-6-3)12-9-11(23)7-8-13(12)25-21(22)29/h7-9H,4-6,10,24H2,1-3H3,(H,25,29)

InChI Key

WPPDSEZBKJAINY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C2(C3=C(C=CC(=C3)Br)NC2=O)C(=C(O1)N)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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